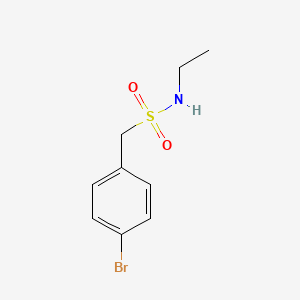

1-(4-Bromofenil)-N-etilmetanosulfonamida

Descripción general

Descripción

1-(4-Bromophenyl)-N-ethylmethanesulfonamide (also known as 1-BEMS) is an organosulfonamide compound that has been widely studied for its potential applications in pharmaceuticals, agrochemicals, and other industrial products. 1-BEMS has a unique structure that allows it to act as a catalyst for various reactions, and has been found to possess a variety of biological activities.

Aplicaciones Científicas De Investigación

Actividades Antileishmaniales y Antimaláricas

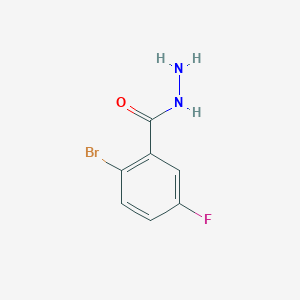

Compuestos con estructuras similares, como los compuestos que contienen pirazol, han sido conocidos por sus diversos efectos farmacológicos, incluidas las potentes actividades antileishmaniales y antimaláricas . En un estudio, se sintetizaron pirazoles acoplados a hidracina y se evaluaron sus actividades antileishmaniales y antimaláricas . Los resultados revelaron que estos compuestos mostraban una actividad antipromastigote superior y efectos de inhibición contra Plasmodium berghei .

Estudios de Neurotoxicidad

Un estudio investigó los potenciales neurotóxicos de un derivado de pirazolina recién sintetizado sobre la actividad de la acetilcolinesterasa (AchE) y el nivel de malondialdehído (MDA) en el cerebro de alevines . Esto sugiere que “1-(4-Bromofenil)-N-etilmetanosulfonamida” podría utilizarse potencialmente en estudios de neurotoxicidad similares.

Síntesis Orgánica

El compuesto se utiliza como una materia prima importante en la síntesis orgánica . Puede servir como intermedio en la síntesis de otros compuestos orgánicos complejos.

Fármacos y Agroquímicos

“this compound” también puede servir como intermedio en la síntesis de fármacos y agroquímicos . Sus propiedades podrían ser útiles en el desarrollo de nuevos fármacos o productos agroquímicos.

Actividades Biológicas

Los pirazoles y sus derivados han confirmado actividades biológicas y farmacológicas . Se ha informado que tienen actividades antibacterianas, antifúngicas, antiparasitarias, antiinflamatorias, antidepresivas, anticonvulsivas, antioxidantes y antitumorales . Por lo tanto, “this compound” podría utilizarse potencialmente en la investigación relacionada con estas actividades biológicas.

Estudios de Estrés Oxidativo

El compuesto podría utilizarse potencialmente en estudios relacionados con el estrés oxidativo. Un estudio indicó que el aumento del estrés oxidativo afecta negativamente a diferentes componentes celulares . Por lo tanto, “this compound” podría utilizarse potencialmente en la investigación relacionada con el estrés oxidativo y sus efectos sobre los componentes celulares.

Mecanismo De Acción

Target of Action

Related compounds have shown potent antileishmanial and antimalarial activities . These activities suggest that the compound may target enzymes or proteins essential to the life cycle of these parasites.

Mode of Action

Related compounds have shown to interact with their targets, leading to changes that inhibit the growth of parasites

Biochemical Pathways

Related compounds have been shown to interfere with the metabolic pathways of parasites, leading to their death

Result of Action

Related compounds have demonstrated potent antileishmanial and antimalarial activities, suggesting that this compound may also exhibit similar effects .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-BEMS has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and is relatively stable in a variety of conditions. Furthermore, it is soluble in both organic and aqueous solvents, making it suitable for use in a variety of experiments. However, 1-BEMS is also relatively unstable in the presence of light and heat, and can be toxic if ingested.

Direcciones Futuras

1-BEMS has a variety of potential applications in the fields of pharmaceuticals, agrochemicals, and other industrial products. In the future, further research is needed to explore the potential of 1-BEMS as a catalyst for organic synthesis, and its potential as a drug-receptor interaction inhibitor. Additionally, further research is needed to gain a better understanding of the biochemical and physiological effects of 1-BEMS, as well as its potential applications in the treatment of neurological disorders. Finally, further research is needed to explore the potential of 1-BEMS as a protective agent against oxidative damage.

Métodos De Síntesis

1-BEMS can be synthesized in a two-step process. First, the 4-bromophenyl group is reacted with ethylmethanesulfonamide in the presence of an acid catalyst, such as hydrochloric acid. The reaction produces an intermediate product, which is then reacted with a base, such as sodium hydroxide, to form 1-BEMS. The reaction is typically carried out at room temperature and takes approximately two hours to complete.

Análisis Bioquímico

Biochemical Properties

1-(4-Bromophenyl)-N-ethylmethanesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system. The compound inhibits acetylcholinesterase activity, leading to an accumulation of acetylcholine and subsequent modulation of cholinergic signaling pathways . Additionally, 1-(4-Bromophenyl)-N-ethylmethanesulfonamide has been shown to interact with other biomolecules, such as reactive oxygen species, affecting oxidative stress levels within cells .

Cellular Effects

The effects of 1-(4-Bromophenyl)-N-ethylmethanesulfonamide on various cell types and cellular processes are profound. In neuronal cells, the compound’s inhibition of acetylcholinesterase results in altered neurotransmission, which can impact cell signaling pathways and gene expression . This modulation of cholinergic signaling can lead to changes in cellular metabolism and overall cell function. Furthermore, the compound’s interaction with reactive oxygen species influences oxidative stress levels, potentially affecting cell viability and function .

Molecular Mechanism

At the molecular level, 1-(4-Bromophenyl)-N-ethylmethanesulfonamide exerts its effects through several mechanisms. The compound binds to the active site of acetylcholinesterase, inhibiting its enzymatic activity and preventing the hydrolysis of acetylcholine . This binding interaction is crucial for the compound’s ability to modulate cholinergic signaling. Additionally, 1-(4-Bromophenyl)-N-ethylmethanesulfonamide can influence gene expression by altering the activity of transcription factors and other regulatory proteins . These molecular interactions collectively contribute to the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(4-Bromophenyl)-N-ethylmethanesulfonamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to 1-(4-Bromophenyl)-N-ethylmethanesulfonamide has been associated with sustained inhibition of acetylcholinesterase and persistent changes in cellular metabolism .

Dosage Effects in Animal Models

The effects of 1-(4-Bromophenyl)-N-ethylmethanesulfonamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits acetylcholinesterase without causing significant adverse effects . At higher doses, the compound can induce toxic effects, including neurotoxicity and oxidative stress . These threshold effects highlight the importance of dosage optimization in experimental settings to balance efficacy and safety.

Metabolic Pathways

1-(4-Bromophenyl)-N-ethylmethanesulfonamide is involved in several metabolic pathways. The compound is metabolized by enzymes such as cytochrome P450, which facilitate its biotransformation into various metabolites . These metabolic processes can influence the compound’s activity and its effects on cellular function. Additionally, the compound’s interaction with metabolic enzymes can affect metabolic flux and the levels of specific metabolites within cells .

Transport and Distribution

The transport and distribution of 1-(4-Bromophenyl)-N-ethylmethanesulfonamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is also affected by its affinity for specific cellular compartments and binding sites .

Subcellular Localization

1-(4-Bromophenyl)-N-ethylmethanesulfonamide exhibits specific subcellular localization, which can impact its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . This subcellular localization is crucial for the compound’s ability to modulate cellular processes and exert its biochemical effects.

Propiedades

IUPAC Name |

1-(4-bromophenyl)-N-ethylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2S/c1-2-11-14(12,13)7-8-3-5-9(10)6-4-8/h3-6,11H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPMHSQKOOLOJNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)CC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70589918 | |

| Record name | 1-(4-Bromophenyl)-N-ethylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

223555-84-8 | |

| Record name | 1-(4-Bromophenyl)-N-ethylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-Oxo-1-pyrrolidinyl)methyl]-2-furoic acid](/img/structure/B1341510.png)

![N-[(4-fluorophenyl)acetyl]glycine](/img/structure/B1341515.png)

![{6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine](/img/structure/B1341546.png)

![5-Isopropyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine](/img/structure/B1341550.png)

![[(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate](/img/structure/B1341556.png)